Head‑to‑Head First‑in‑Human Comparison: ⁶¹Cu‑NODAGA‑LM3 vs. ⁶⁸Ga‑DOTA‑TOC PET/CT
In a prospective, randomised, cross‑over phase I/II trial (COPPER PET in NET, NCT06455358), the same patient underwent ⁶¹Cu‑NODAGA‑LM3 and ⁶⁸Ga‑DOTA‑TOC PET/CT seven days apart on the same scanner. ⁶¹Cu‑NODAGA‑LM3 demonstrated higher tumour uptake (SUVmax 25.4 vs. 23.2), lower liver background (SUVmax 3.6 vs. 6.5), lower spleen uptake (9.3 vs. 22.3), and improved tumour‑to‑background contrast (7.1 vs. 4.2). [1] An independent cohort reported median tumour SUVmax for the three hottest matched lesions was 12% higher (19.6 vs. 16.9), with significantly lower liver (3.1 vs. 6.4; P<0.001) and spleen (9.0 vs. 24.0; P=0.002) uptake. [2]
| Evidence Dimension | Tumour uptake, background organ uptake, and tumour-to-background contrast |
|---|---|
| Target Compound Data | SUVmax tumour 25.4; liver 3.6; spleen 9.3; contrast 7.1 (also median tumour SUVmax 19.6; liver 3.1; spleen 9.0) |
| Comparator Or Baseline | ⁶⁸Ga‑DOTA‑TOC: SUVmax tumour 23.2; liver 6.5; spleen 22.3; contrast 4.2 (median tumour SUVmax 16.9; liver 6.4; spleen 24.0) |
| Quantified Difference | Tumour SUVmax: +9.5%; liver background: -44.6% to -51.6%; spleen background: -58.3% to -62.5%; contrast: +69% |
| Conditions | PET/CT on the same scanner; 140 MBq ⁶¹Cu‑NODAGA‑LM3 (specific activity ~12 MBq/nmol) vs. 103 MBq ⁶⁸Ga‑DOTA‑TOC (~5 MBq/nmol); imaging at 1 h post‑injection |
Why This Matters
Lower liver and spleen background directly reduces false‑negative rates in liver‑dominant metastatic disease, a common challenge in NET staging.
- [1] Nicolas GP, Chirindel A, Kaul F, et al. First‑in‑human administration of [⁶¹Cu]Cu‑NODAGA‑LM3 and head‑to‑head comparison with [⁶⁸Ga]Ga‑DOTA‑TOC PET/CT as part of the phase I/II COPPER PET in NET study. Eur J Nucl Med Mol Imaging. 2025. doi:10.1007/s00259‑025‑07301‑3. View Source
- [2] Nicolas GP, et al. ⁶¹Cu‑NODAGA‑LM3 versus ⁶⁸Ga‑DOTATOC in the same patients with neuroendocrine tumors: Preliminary results of the Phase I/II COPPER‑PET‑in‑NET Trial. Endocrine Abstracts. 2025;116:C17. doi:10.1530/endoabs.116.C17. View Source
